molecular formula C14H12BrNO3S B2606391 N-(2-acetylphenyl)-4-bromobenzenesulfonamide CAS No. 303152-39-8

N-(2-acetylphenyl)-4-bromobenzenesulfonamide

Cat. No. B2606391
CAS RN: 303152-39-8
M. Wt: 354.22
InChI Key: ZNEKRHNOSXSBBK-UHFFFAOYSA-N
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Description

“N-(2-acetylphenyl)-4-bromobenzenesulfonamide” is a chemical compound. It likely contains an acetylphenyl group, a bromobenzenesulfonamide group, and a nitrogen atom connecting these two groups .


Synthesis Analysis

The synthesis of similar compounds often involves acetylation or benzoylation of commercially available 2-aminoacetophenone or its derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography . The structure is likely stabilized by various intermolecular and intramolecular bonds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve boronic acid-mediated reactions . These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques . These properties often depend on the specific functional groups present in the compound .

Scientific Research Applications

Synthesis and Structural Studies

N-(2-acetylphenyl)-4-bromobenzenesulfonamide and its derivatives have been widely studied in the context of synthesis and structural analysis. For instance, the synthesis and structure evaluation of derivatives of this compound were conducted for anticholinesterase and antioxidant activities (Mphahlele et al., 2021). The structures of these compounds were determined using techniques like NMR, mass spectroscopy, and X-ray diffraction. Similarly, other studies have focused on the synthesis of related compounds, examining their structure using spectroscopic and crystallographic methods (Kobkeatthawin et al., 2017).

Enzyme Inhibition and Biological Screening

Several studies have explored the enzyme inhibition potential of this compound derivatives. For example, a series of synthesized derivatives were evaluated for their inhibition of enzymes like acetylcholinesterase and α-glucosidase, with some compounds showing significant potential (Riaz, 2020). These findings are supported by in silico studies, providing insights into the molecular basis of the observed biological activities.

Antimicrobial and Antiproliferative Properties

The antimicrobial and antiproliferative effects of derivatives of this compound have been investigated, revealing their potential as effective agents. For instance, a study synthesized a series of derivatives and screened them for cytotoxic activity against various human cell lines, finding significant activity in certain compounds (Shimaa M. Abd El-Gilil, 2019). Additionally, the synthesis and evaluation of thiol-activated sources of sulfur dioxide as antimycobacterial agents have been reported, demonstrating the versatility of these compounds (Malwal et al., 2012).

Drug Delivery and Molecular Docking

The compound has also been studied in the context of drug delivery. For example, a study combining NMR and molecular modelling investigated the complexation of a derivative of this compound with beta-cyclodextrin, revealing insights into the drug delivery mechanisms (Uccello-Barretta et al., 2004).

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and properties . It’s important to refer to the relevant Safety Data Sheets (SDS) for detailed information .

Future Directions

The future research directions for similar compounds often involve exploring their potential applications in medicinal chemistry, chemical biology, and other fields . This includes the development of new synthetic methods, the discovery of novel biological activities, and the design of new materials .

properties

IUPAC Name

N-(2-acetylphenyl)-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S/c1-10(17)13-4-2-3-5-14(13)16-20(18,19)12-8-6-11(15)7-9-12/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEKRHNOSXSBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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